GP-BAR1 (TGR5) Agonist Activity: 5β-Cholane-3α,7β,24-triol vs. Natural Bile Acid TLCA
In HEK-293T cells transfected with human GP-BAR1, 5β-cholane-3α,7β,24-triol (reported as compound 3 in the Sepe et al. series) induces cAMP-responsive element activation at 50 μM. Although its potency is lower than that of the endogenous agonist taurolithocholic acid (TLCA), it demonstrates selective GP-BAR1 activation without concurrent FXR transactivation, in contrast to CDCA and other 7α-hydroxy bile acids [1]. This selectivity profile is a key parameter for researchers designing receptor-specific probes.
| Evidence Dimension | GP-BAR1 cAMP activation (luciferase reporter) |
|---|---|
| Target Compound Data | Active at 50 μM; no FXR agonism at 10 μM |
| Comparator Or Baseline | TLCA: EC50 ≈ 1–10 μM (endogenous agonist); CDCA: dual FXR/GP-BAR1 agonist |
| Quantified Difference | Qualitative selectivity advantage over CDCA; lower potency than TLCA |
| Conditions | HEK-293T transient transfection, CRE-luciferase reporter, 10–50 μM compound concentration |
Why This Matters
Procurement for GP-BAR1-focused research requires this specific alcohol to avoid FXR crosstalk, which confounds data with 7α-epimers or carboxylic acid analogs.
- [1] Sepe, V., et al. (2014). Modification on Ursodeoxycholic Acid (UDCA) Scaffold. Discovery of Bile Acid Derivatives As Selective Agonists of Cell-Surface G-Protein Coupled Bile Acid Receptor 1 (GP-BAR1). Journal of Medicinal Chemistry, 57(18), 7687–7701. View Source
